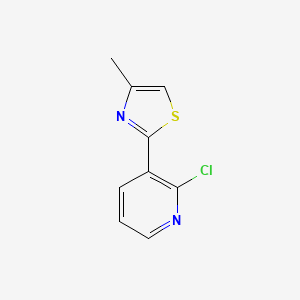
4-Cyclobutyltetrahydro-2H-pyran-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyltetrahydro-2H-pyran-4-OL typically involves the ring-expansion of monocyclopropanated heterocycles. This method is stereoselective, scalable, and metal-free, making it an efficient approach for producing highly functionalized tetrahydropyran derivatives . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which selectively cleaves the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
. These services ensure the compound is available for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclobutyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyltetrahydro-2H-pyran-4-OL has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Cyclobutyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Cyclobutyltetrahydro-2H-pyran-4-OL include other tetrahydropyran derivatives and heterocyclic compounds such as:
- 2H-Pyrans
- Dihydro-2H-pyrans
- Tetrahydropyridines
Uniqueness
This compound is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-cyclobutyloxan-4-ol |
InChI |
InChI=1S/C9H16O2/c10-9(8-2-1-3-8)4-6-11-7-5-9/h8,10H,1-7H2 |
InChI-Schlüssel |
UKKPFABSIZEYEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2(CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


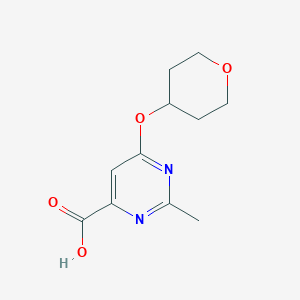
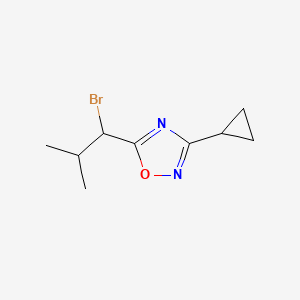
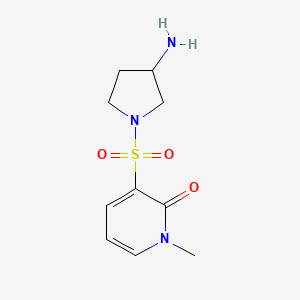


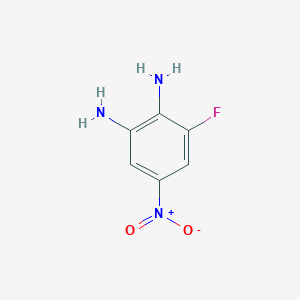
![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)

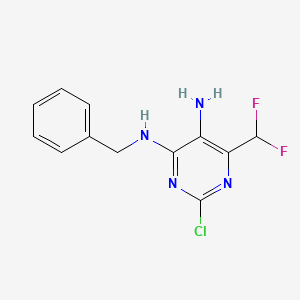
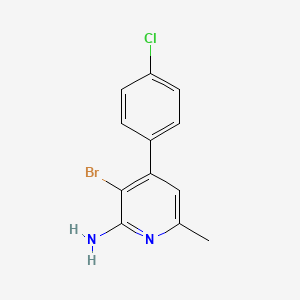

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)
